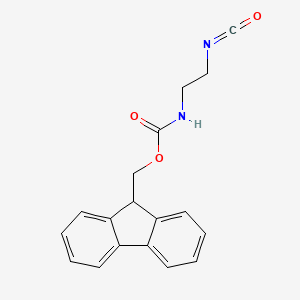
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate is a chemical compound with the molecular formula C18H16N2O3 and a molecular weight of 308.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with 2-isocyanatoethylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water, alcohols, and amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Triethylamine, pyridine.
Major Products Formed
Urea Derivatives: Formed by the reaction with amines.
Carbamate Derivatives: Formed by the reaction with alcohols.
科学研究应用
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate has several applications in scientific research:
作用机制
The mechanism of action of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, thereby affecting their function and interactions . The compound can also participate in polymerization reactions, leading to the formation of cross-linked networks in industrial applications .
相似化合物的比较
Similar Compounds
- (9H-fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
- (9H-fluoren-9-yl)methyl (2-bromoethyl)carbamate
- (9H-fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
Uniqueness
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of urea and carbamate derivatives, as well as in the modification of biomolecules and the production of polymers .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-isocyanatoethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-12-19-9-10-20-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZXVJUSUSMEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
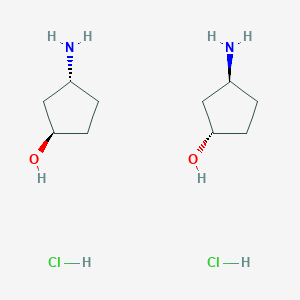
![3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8104968.png)
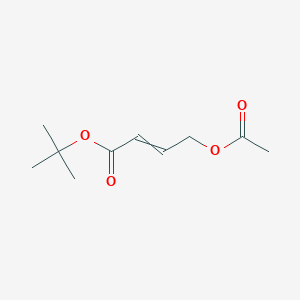
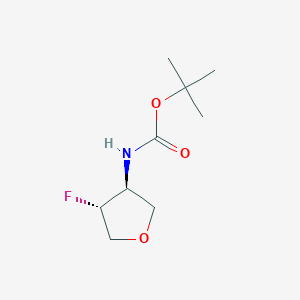
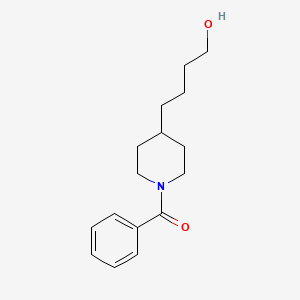
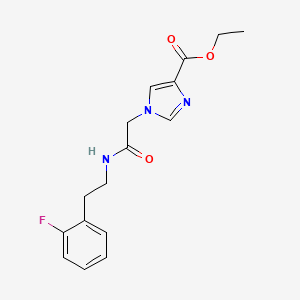
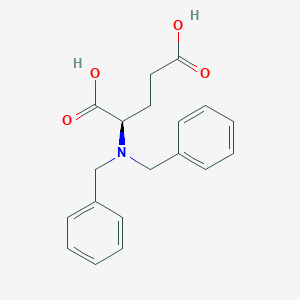
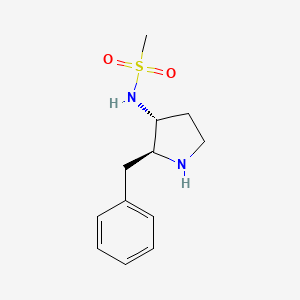
![2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene](/img/structure/B8105011.png)
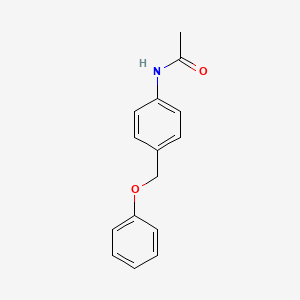
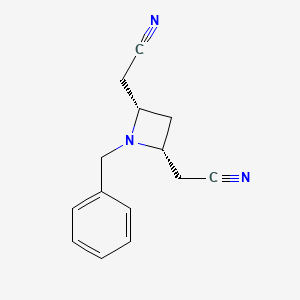
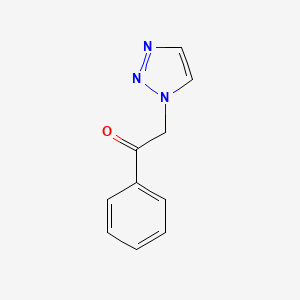
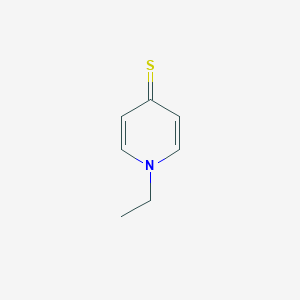
![6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105061.png)
